4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 312531-87-6
VCID: VC1976681
InChI: InChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
SMILES: CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

CAS No.: 312531-87-6

Cat. No.: VC1976681

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid - 312531-87-6

Specification

CAS No. 312531-87-6
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Standard InChI Key ORMOJZFLVSEQOR-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C
Canonical SMILES CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C

Introduction

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₂
Molecular Weight230.26 g/mol
CAS Number312531-87-6
IUPAC Name4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid
Standard InChIInChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Standard InChIKeyORMOJZFLVSEQOR-UHFFFAOYSA-N
SMILESCC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C
Melting Point210-212°C (for related compound)

While specific synthetic routes for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid are not extensively documented in current literature, several approaches can be inferred from the synthesis of related compounds. A key reference point is the synthesis of the structurally similar compound 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, which involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid in acetonitrile, stirred in a closed vessel at room temperature for six days .

For the target compound, potential synthetic routes may include:

Direct Alkylation Approach

This method would involve the direct alkylation of 3,5-dimethyl-1H-pyrazole with a suitable 4-(halomethyl)benzoic acid derivative under basic conditions. The reaction typically requires:

  • A base (e.g., potassium carbonate or sodium hydride) to facilitate deprotonation

  • An appropriate solvent system (e.g., DMF, acetonitrile)

  • Controlled temperature conditions to optimize yield

Multi-step Synthetic Sequence

An alternative approach might involve:

  • Formation of 3,5-dimethyl-1H-pyrazole through condensation of hydrazine with an appropriate 1,3-diketone

  • Alkylation of the pyrazole with a protected 4-(bromomethyl)benzoic acid ester

  • Subsequent deprotection to yield the target carboxylic acid

Optimization Considerations

Critical parameters for optimizing the synthesis include:

  • Reaction temperature and time

  • Choice of base and solvent system

  • Purification methods (recrystallization, chromatography)

The yield for related compounds has been reported at approximately 68.5%, suggesting comparable efficiency might be achievable for 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid under optimized conditions .

Chemical Reactivity

The unique molecular architecture of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid provides multiple reactive sites that can participate in various chemical transformations.

Carboxylic Acid Functionality

The carboxylic acid moiety serves as a primary reactive center, capable of undergoing numerous transformations:

  • Esterification: Reaction with alcohols to form corresponding esters, which can serve as protected forms of the compound or as intermediates for further functionalization

  • Amidation: Formation of amides through reaction with amines, potentially leading to compounds with enhanced hydrogen bonding capabilities

  • Reduction: Conversion to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride

  • Salt Formation: Deprotonation with bases to form carboxylate salts with enhanced water solubility

Pyrazole Ring Reactivity

The pyrazole heterocycle contributes distinctive reactivity patterns:

  • Metal Coordination: The nitrogen atoms can coordinate with various metal ions, forming stable complexes with potential applications in catalysis and materials science

  • Electrophilic Substitution: Despite the presence of methyl substituents, the pyrazole ring can undergo electrophilic aromatic substitution reactions, albeit with modified reactivity compared to unsubstituted pyrazoles

  • Hydrogen Bonding: The nitrogen atoms can participate in hydrogen bonding interactions, influencing the compound's physical properties and intermolecular associations

Methylene Bridge Reactivity

The methylene bridge connecting the heterocyclic and aromatic portions of the molecule represents a potentially reactive site:

  • Oxidation: Under appropriate conditions, oxidation can occur at this position

  • Radical Reactions: The benzylic position can participate in radical-mediated transformations

  • Conformational Flexibility: The methylene bridge provides rotational freedom, affecting the three-dimensional arrangement of the molecule

Applications in Scientific Research

The structural characteristics of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid position it as a compound with diverse potential applications across several scientific disciplines.

Materials Science Applications

In materials science, this compound demonstrates significant utility in the development of advanced materials:

  • Polymer Chemistry: The carboxylic acid functionality enables incorporation into polymer networks through ester or amide linkages

  • Nanomaterial Development: Can serve as a building block or surface modifier for nanomaterials, potentially influencing their physical and chemical properties

  • Metal-Organic Frameworks (MOFs): The combination of coordination sites (pyrazole nitrogens) and linking groups (carboxylic acid) makes this compound suitable for MOF construction

Coordination Chemistry

The presence of nitrogen atoms within the pyrazole ring creates opportunities in coordination chemistry:

  • Metal Complex Formation: Forms complexes with transition metals, potentially exhibiting interesting optical, magnetic, or catalytic properties

  • Structural Diversity: The methylene linker allows for flexible coordination geometries

  • Multifunctional Ligands: The carboxylic acid group provides additional coordination possibilities or can be functionalized while maintaining the metal-binding capability of the pyrazole

Comparison with Structurally Related Compounds

Examining structural analogs of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid provides valuable insights into structure-property relationships and potential applications.

Table 2: Comparison of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid with Related Compounds

CompoundStructural VariationsCAS NumberKey Differences in Properties
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acidReference compound312531-87-6Baseline for comparison
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acidMeta substitution on benzoic acid376359-05-6Different electronic distribution; altered dipole moment
4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acidAdditional amino group on pyrazole1171331-23-9Enhanced hydrogen bonding capability; increased basicity
4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acidAdditional amino linkerNot availableExtended conjugation; modified flexibility
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrazideHydrazide instead of carboxylic acid1004643-42-8Different hydrogen bonding pattern; altered reactivity

Electronic and Structural Effects

The positional isomerism and functional group variations among these compounds significantly influence their properties:

  • Electronic Distribution: The position of substitution (para versus meta) affects the electronic distribution throughout the molecule, potentially altering reactivity patterns and physical properties

  • Hydrogen Bonding Capacity: Introduction of additional functional groups (amino, hydrazide) modifies hydrogen bonding patterns and intermolecular interactions

  • Conformational Freedom: Structural variations can introduce different degrees of conformational flexibility, affecting molecular recognition and crystal packing

Reactivity Variations

Structural modifications produce distinct reactivity profiles:

  • The meta-substituted isomer may exhibit different regioselectivity in electrophilic aromatic substitution reactions

  • Amino-substituted derivatives present additional nucleophilic sites

  • The hydrazide analog offers complementary reactivity through the NH-NH₂ functionality

Future Research Directions

The current state of knowledge about 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid suggests several promising research directions that could expand its applications and understanding.

Synthetic Methodology Development

Optimization of synthetic approaches would facilitate broader research access to this compound:

  • Development of more efficient and scalable synthetic routes with improved yields

  • Exploration of green chemistry approaches to reduce environmental impact

  • Investigation of one-pot synthesis methods to streamline production

Structure-Activity Relationship Studies

Systematic modification of the basic structure would provide valuable insights:

  • Creation of a focused library of derivatives with variations in the pyrazole substituents

  • Investigation of alternative linking groups between the pyrazole and benzoic acid moieties

  • Exploration of different substitution patterns on the benzene ring

Comprehensive Biological Screening

A systematic approach to biological evaluation would help identify promising applications:

  • Broad-spectrum antimicrobial screening against diverse pathogens

  • Anti-inflammatory activity assessment in various in vitro and in vivo models

  • Cancer cell line screening to identify selective antiproliferative effects

  • Enzyme inhibition assays targeting clinically relevant enzymes

Materials Science Applications

Further exploration of the compound's potential in materials science could yield novel materials:

  • Investigation as a building block in coordination polymers and metal-organic frameworks

  • Assessment of potential in developing stimuli-responsive materials

  • Exploration of surface modification applications for various substrates

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